REACTION_CXSMILES
|
[C:1]1([CH2:10][C:11]#[N:12])[CH:6]=[CH:5][C:4]([CH2:7][C:8]#[N:9])=[CH:3][CH:2]=1.[H][H]>[Pt]=O.C(O)(=O)C>[NH2:9][CH2:8][CH2:7][C:4]1[CH:5]=[CH:6][C:1]([CH2:10][CH2:11][NH2:12])=[CH:2][CH:3]=1.[NH2:9][CH2:8][CH2:7][CH:4]1[CH2:5][CH2:6][CH:1]([CH2:10][CH2:11][NH2:12])[CH2:2][CH2:3]1
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)CC#N)CC#N
|
Name
|
|
Quantity
|
0.25 g
|
Type
|
catalyst
|
Smiles
|
[Pt]=O
|
Name
|
|
Quantity
|
95 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Into a 250 mL reduction vessel were placed
|
Type
|
FILTRATION
|
Details
|
filtered through a Celite® cake
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated under reduced vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
NCCC1=CC=C(C=C1)CCN
|
Name
|
|
Type
|
product
|
Smiles
|
NCCC1CCC(CC1)CCN
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.7 g | |
YIELD: PERCENTYIELD | 100% | |
YIELD: CALCULATEDPERCENTYIELD | 339.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]1([CH2:10][C:11]#[N:12])[CH:6]=[CH:5][C:4]([CH2:7][C:8]#[N:9])=[CH:3][CH:2]=1.[H][H]>[Pt]=O.C(O)(=O)C>[NH2:9][CH2:8][CH2:7][C:4]1[CH:5]=[CH:6][C:1]([CH2:10][CH2:11][NH2:12])=[CH:2][CH:3]=1.[NH2:9][CH2:8][CH2:7][CH:4]1[CH2:5][CH2:6][CH:1]([CH2:10][CH2:11][NH2:12])[CH2:2][CH2:3]1
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)CC#N)CC#N
|
Name
|
|
Quantity
|
0.25 g
|
Type
|
catalyst
|
Smiles
|
[Pt]=O
|
Name
|
|
Quantity
|
95 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Into a 250 mL reduction vessel were placed
|
Type
|
FILTRATION
|
Details
|
filtered through a Celite® cake
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated under reduced vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
NCCC1=CC=C(C=C1)CCN
|
Name
|
|
Type
|
product
|
Smiles
|
NCCC1CCC(CC1)CCN
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.7 g | |
YIELD: PERCENTYIELD | 100% | |
YIELD: CALCULATEDPERCENTYIELD | 339.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |